

# Nav1.7 Inhibitor PF-05089771: A Comparative Selectivity Profile

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Compound of Interest		
Compound Name:	Nav1.7-IN-3	
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The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in nociceptive signaling. Genetic studies have solidified its importance, demonstrating that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain.[1][2][3] Consequently, the development of potent and selective Nav1.7 inhibitors is a significant focus of analgesic drug discovery. This guide provides a comparative selectivity profile of PF-05089771, a potent and selective Nav1.7 inhibitor, against other Nav subtypes.[2][4][5]

## **Quantitative Selectivity Data**

The inhibitory activity of PF-05089771 against a panel of human voltage-gated sodium channel subtypes was assessed using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the compound's notable selectivity for Nav1.7.



Nav Subtype	IC50 (μM)	Selectivity Fold (IC50 NavX / IC50 Nav1.7)
hNav1.7	0.011	1
hNav1.1	0.85	77
hNav1.2	0.11	10
hNav1.3	11	>1000
hNav1.4	10	~909
hNav1.5	25	>2272
hNav1.6	0.16	15
hNav1.8	>10	>909

Data sourced from Tocris Bioscience and Alexandrou et al. (2016).[5]

## **Experimental Protocols**

The selectivity of PF-05089771 was determined using automated patch-clamp electrophysiology, a standard method for characterizing ion channel modulators.[2][5]

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the full-length human Nav channel subtypes (hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, or hNav1.7) were used for the experiments.

Electrophysiology: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress).[2][5]

Voltage Protocol: To assess the potency of state-dependent inhibitors like PF-05089771, a voltage protocol was used to hold the channels in a half-inactivated state. This is crucial as many selective Nav1.7 inhibitors show higher affinity for the inactivated state of the channel.
 [5] Cells were held at a holding potential that induces approximately 50% steady-state inactivation for each specific Nav subtype. Currents were typically elicited by a depolarizing test pulse.

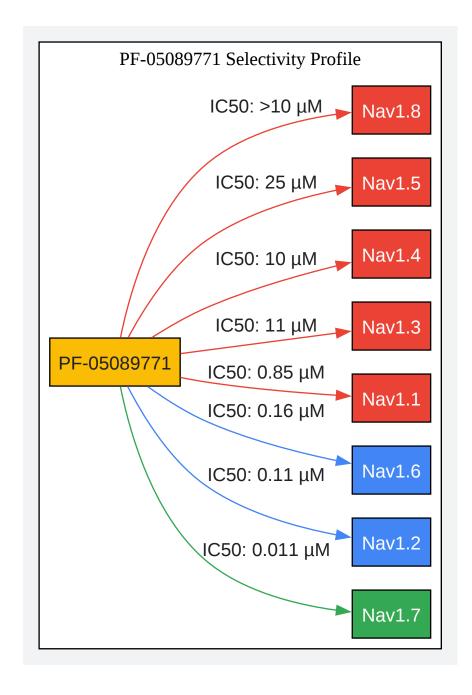


- Compound Application: PF-05089771 was applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value for each Nav subtype.
- Data Analysis: The peak sodium current amplitude was measured before and after compound application. The percentage of inhibition was calculated for each concentration, and the data were fitted to a Hill equation to determine the IC50 value.

## **Visualizing Selectivity and Workflow**

The following diagrams illustrate the selectivity profile of PF-05089771 and a typical experimental workflow for assessing Nav channel selectivity.

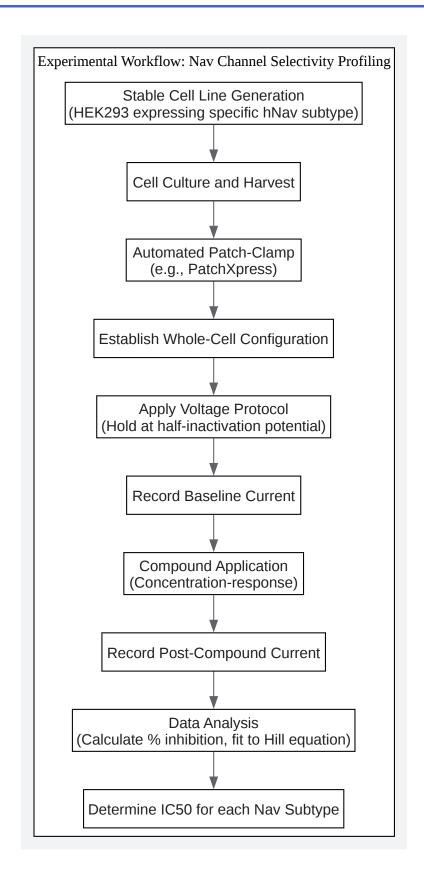




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Caption: Potency of PF-05089771 against various Nav subtypes.





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Caption: Workflow for Nav channel inhibitor selectivity testing.



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